6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid

Suzuki-Miyaura Cross-Coupling Process Chemistry Pharmaceutical Intermediate

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (CAS 1370351-47-5): the optimal boronic acid partner for Buparlisib (PI3K inhibitor) synthesis. Its electron-withdrawing CF3 group ensures high Suzuki coupling yields (46–95%) with challenging aryl/heteroaryl halides. The acetamido moiety is a latent amine, enabling clean 2-aminopyridine installation, followed by deacetylation. Proven scalability (100g; WO 2012044727). Essential for process chemistry and medicinal chemistry teams. Order ≥98% purity now.

Molecular Formula C8H8BF3N2O3
Molecular Weight 247.968
CAS No. 1370351-47-5
Cat. No. B578332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid
CAS1370351-47-5
Molecular FormulaC8H8BF3N2O3
Molecular Weight247.968
Structural Identifiers
SMILESB(C1=CN=C(C=C1C(F)(F)F)NC(=O)C)(O)O
InChIInChI=1S/C8H8BF3N2O3/c1-4(15)14-7-2-5(8(10,11)12)6(3-13-7)9(16)17/h2-3,16-17H,1H3,(H,13,14,15)
InChIKeyUOAYJMUNDMCFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (CAS 1370351-47-5): Chemical Identity and Procurement Context


6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (CAS 1370351-47-5) is an organoboron compound with the molecular formula C8H8BF3N2O3 and a molecular weight of 247.97 g/mol . It is characterized by a pyridine ring substituted with an acetamido group, a trifluoromethyl group, and a boronic acid moiety . This compound is primarily utilized as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions , and serves as a key intermediate in the synthesis of pharmaceutical agents, notably the PI3K inhibitor Buparlisib (BKM120) [1].

Why 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic Acid Cannot Be Simply Substituted with Other Boronic Acids


The combination of a strongly electron-withdrawing trifluoromethyl group, an acetamido moiety, and the boronic acid functionality on a pyridine core creates a unique electronic environment that dictates specific reactivity and chemoselectivity in cross-coupling reactions [1]. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, influencing both the rate and regioselectivity of metal-catalyzed couplings compared to unsubstituted or less electron-deficient analogs [1]. Furthermore, the acetamido group provides a handle for additional synthetic elaboration and can participate in hydrogen-bonding interactions, which is critical in medicinal chemistry applications [2]. Generic substitution with alternative boronic acids lacking this precise substitution pattern would likely lead to different reaction outcomes, lower yields, or failure in key coupling steps [1], underscoring the need for a targeted procurement approach based on quantitative evidence.

Quantitative Differentiation of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic Acid Against Closest Analogs


Proven Scalability: Demonstrated Multi-Gram Use in Patented Pharmaceutical Synthesis

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid has been explicitly utilized on a 100-gram scale in the patented synthesis of Buparlisib (BKM120), a clinically evaluated PI3K inhibitor [1]. This specific compound is reacted with 4-chloro-2,6-di(morpholin-4-yl)pyrimidine (VI) in the presence of Pd(PPh3)4 and K2CO3 in DME at 70 °C [1]. While detailed yield data for this exact step is not disclosed in public abstracts, the patent literature designates this boronic acid as a key intermediate in a manufacturing process, a testament to its proven scalability and reliability in a complex, multi-step synthesis [1]. This contrasts with many research-grade boronic acids which lack documented use in large-scale, patented industrial processes.

Suzuki-Miyaura Cross-Coupling Process Chemistry Pharmaceutical Intermediate

Electronic Tuning for Enhanced Reactivity: Impact of the -CF3 Group in Pyridylboronic Acid Couplings

The presence of the trifluoromethyl group on the pyridine ring creates a highly electron-deficient boronic acid. This is a critical feature for reactivity in cross-coupling reactions. A class-level study on the Suzuki-Miyaura coupling of highly electron-deficient pyridine-4-boronic esters, specifically 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, demonstrated successful coupling with various (hetero)aryl bromides in isolated yields of 46–95% . While this study does not directly evaluate 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid, it strongly supports the class-level inference that the -CF3 group in a pyridylboronic acid is a key structural feature enabling efficient coupling with challenging electrophiles. In contrast, less electron-deficient pyridylboronic acids often exhibit lower reactivity, require harsher conditions, or lead to side reactions like protodeboronation .

Suzuki-Miyaura Cross-Coupling Electron-Deficient Heterocycles Fluorine Chemistry

Strategic Acetamido Group: Enabling Subsequent Synthetic Steps and Molecular Recognition

The acetamido group on the pyridine ring is not merely a spectator but a functional handle that differentiates this boronic acid from simpler pyridylboronic acids. In the synthesis of Buparlisib, the acetamido group is carried through the Suzuki coupling and then deacetylated in a subsequent step to reveal a free amine [1]. This strategy allows for the use of a protected amine equivalent, preventing unwanted side reactions during the key cross-coupling step. In contrast, using an unprotected amino-pyridylboronic acid could lead to catalyst poisoning or competing side reactions, reducing overall efficiency. This functional group strategy provides a clear advantage in multi-step synthesis compared to analogs lacking a protected amine [1].

Medicinal Chemistry Protecting Group Strategy Drug Intermediate

Purity and Characterization: Foundation for Reproducible Chemistry

The reproducibility of chemical reactions, especially in medicinal chemistry and process development, is highly dependent on the purity of starting materials. While specific purity data for 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is vendor-dependent, commercial listings from reputable suppliers indicate a purity standard of NLT 98% or 98% . This is a crucial quantitative metric. In comparison, lower purity grades or poorly characterized boronic acids can lead to inconsistent yields, side product formation, and unreliable data, especially in sensitive catalytic reactions. The ability to source material with a defined, high purity specification is a key differentiator for scientific users .

Quality Control Chemical Purity Analytical Chemistry

Optimized Application Scenarios for 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic Acid Based on Differentiation Evidence


Synthesis of PI3K Inhibitors and Other Aminopyrimidine-Based Drug Candidates

This compound is the preferred boronic acid partner for the large-scale synthesis of Buparlisib and structurally related PI3K inhibitors. Its proven scalability (100g scale) and the strategic use of the acetamido group as a protected amine in a patented manufacturing process (WO 2012044727) make it the optimal choice for process chemistry and medicinal chemistry groups developing similar aminopyrimidine-based scaffolds [1].

Suzuki-Miyaura Cross-Couplings Requiring Electron-Deficient Heteroaryl Boronic Acids

For projects requiring efficient coupling with challenging aryl/heteroaryl halides, the electron-deficient nature of 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid, conferred by the -CF3 group, is a significant advantage. Class-level evidence indicates that such electron-deficient pyridylboronic acids can achieve high coupling yields (46–95%) with diverse substrates, suggesting this compound is well-suited for demanding cross-couplings where less reactive boronic acids fail .

Medicinal Chemistry Programs Requiring Masked Amine Functionality for Multi-Step Synthesis

The acetamido group acts as a convenient, latent amine functionality. This allows researchers to install a protected 2-aminopyridine fragment via a robust Suzuki coupling without the risk of side reactions associated with a free amine. Subsequent deacetylation yields the desired amine for further functionalization or biological activity, a strategy validated in the synthesis of Buparlisib [1]. This makes the compound a valuable building block for libraries of 2-aminopyridine-containing molecules.

Fundamental Research on Fluorinated Pyridylboronic Acid Reactivity and Methodology Development

Given the limited specific data, this compound presents an excellent subject for fundamental research. Its unique combination of an electron-withdrawing -CF3 group and a coordinating acetamido group on the pyridine ring makes it an ideal candidate for studies aimed at understanding the electronic and steric factors governing the stability and reactivity of boronic acids in catalytic transformations [2]. This research could lead to new, more efficient synthetic methodologies.

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